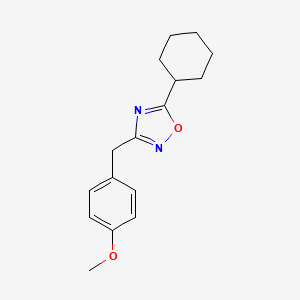![molecular formula C19H15N3O2 B5754195 N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BP-C1, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins and induces cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of beta-secretase, an enzyme responsible for the production of beta-amyloid plaques. This reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide improves glucose uptake and insulin sensitivity, leading to better glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its low toxicity, which makes it a safe and viable option for therapeutic applications. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a small molecule that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of the proteasome, beta-secretase, and activation of the AMPK pathway. N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in humans.
Métodos De Síntesis
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboximidamide with 4-biphenylcarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide in its pure form.
Aplicaciones Científicas De Investigación
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to improve glucose uptake and insulin sensitivity.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-8-4-5-13-21-17)22-24-19(23)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXMKXSFPTHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-4-ylcarbonyl)oxy]pyridine-2-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

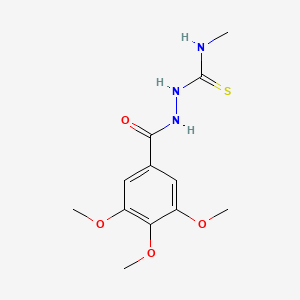
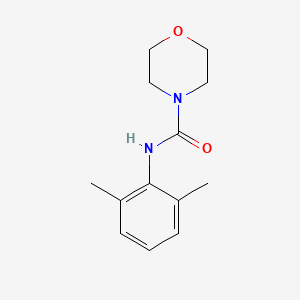
![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
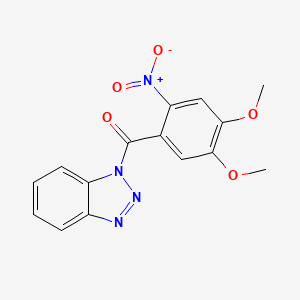

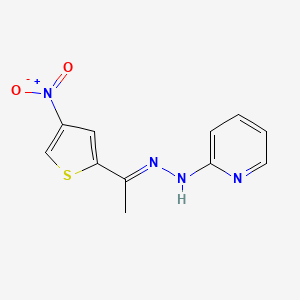
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

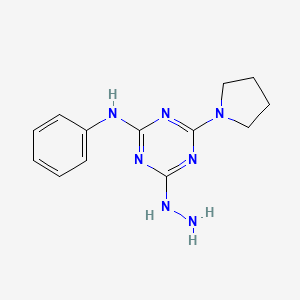
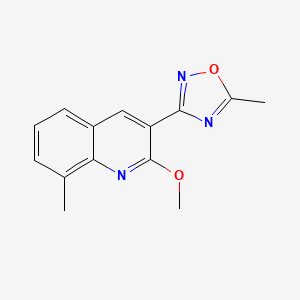
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)
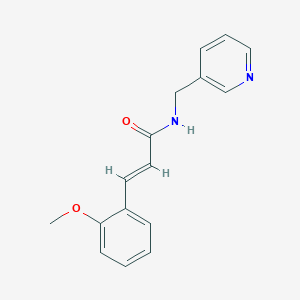
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
